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molecular formula C5H6ClNO2 B8639047 (2-(Chloromethyl)oxazol-4-yl)methanol CAS No. 1240601-59-5

(2-(Chloromethyl)oxazol-4-yl)methanol

Cat. No. B8639047
M. Wt: 147.56 g/mol
InChI Key: MOBCZWWHDNVZIS-UHFFFAOYSA-N
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Patent
US08846733B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of methyl 2-(chloromethyl)oxazole-4-carboxylate (Organic Process Research & Development 2001, 5, 37-44) (12.50 g, 71.20 mmol) in THF (400 mL) was treated dropwise at 0° C. with DiBAL-H (242 mL of a 1.0 M solution in THF, 242.0 mmol) and the resulting solution was stirred for 1 h at 0° C. and then allowed to warm to rt. The reaction mixture was carefully poured over a Rochelle's salt solution (600 mL) and EA (250 mL) was added. The mixture was stirred for 1.5 h. The aq. layer was extracted with EA (2×250 mL) and the combined org. layers were dried over MgSO4, filtered and the solvent was removed under reduced pressure. Purification of the residue by FC (1:4 hept-EA) gave the title compound as a yellow oil: TLC: rf (1:4 hept-EA)=0.28. LC-MS-conditions 07: tR=0.39 min; [M+H]+=147.98.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
600 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N#N.[Cl:3][CH2:4][C:5]1[O:6][CH:7]=[C:8]([C:10](OC)=[O:11])[N:9]=1.CC(C[AlH]CC(C)C)C.[C@H](O)(C([O-])=O)[C@@H](O)C([O-])=O.[Na+].[K+]>C1COCC1.CC(=O)OCC>[Cl:3][CH2:4][C:5]1[O:6][CH:7]=[C:8]([CH2:10][OH:11])[N:9]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Quantity
12.5 g
Type
reactant
Smiles
ClCC=1OC=C(N1)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
600 mL
Type
reactant
Smiles
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Na+].[K+]
Name
Quantity
250 mL
Type
solvent
Smiles
CC(OCC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred for 1 h at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1.5 h
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
The aq. layer was extracted with EA (2×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the residue by FC (1:4 hept-EA)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClCC=1OC=C(N1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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